![molecular formula C22H27NO4 B3730710 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol](/img/structure/B3730710.png)
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol
Overview
Description
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent that is commonly used in the textile industry to improve the brightness and whiteness of fabrics. However, this compound has also been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X involves its ability to absorb UV light and emit blue light, which results in the enhancement of the whiteness and brightness of fabrics. In terms of its use as a fluorescent probe, this compound binds to biomolecules and undergoes a conformational change that results in a change in its fluorescence properties. As a photosensitizer, 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is activated by light and generates reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported that this compound can induce DNA damage and cell death in certain cell types, which may have implications for its use in photodynamic therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its high fluorescence quantum yield, which makes it a highly sensitive probe for the detection of biomolecules. However, its use as a photosensitizer is limited by its low absorption in the visible light range, which may require the use of high-intensity light sources.
Future Directions
There are several potential future directions for research involving 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X. One area of interest is the development of new fluorescent probes based on this compound for the detection of specific biomolecules. Another potential direction is the modification of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X to improve its absorption in the visible light range for use as a more effective photosensitizer in photodynamic therapy. Additionally, the use of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X in other applications, such as imaging and sensing, may also be explored in future research.
Scientific Research Applications
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. This compound has also been investigated as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitive compound to generate reactive oxygen species that can kill cancer cells.
properties
IUPAC Name |
4,6-ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2,3)13-11-14(22(4,5)6)18(25)19-17(13)23-20(27-19)12-8-9-15(24)16(10-12)26-7/h8-11,24-25H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNEUCEYNEXDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC(=C(C=C3)O)OC)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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